

"2,2'-Dimethoxy-1,1'-binaphthalene" crystal structure

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Compound of Interest

Compound Name: **2,2'-Dimethoxy-1,1'-binaphthalene**

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An In-depth Technical Guide to the Crystal Structure of **2,2'-Dimethoxy-1,1'-binaphthalene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dimethoxy-1,1'-binaphthalene is a cornerstone of asymmetric synthesis, an axially chiral biaryl compound whose utility is fundamentally derived from its unique three-dimensional structure. This guide provides an in-depth analysis of its solid-state properties, focusing on the crystallographic features that underpin its function. We will explore the synthesis of this molecule, its defining conformational characteristics in the crystalline state, and a remarkable crystallization behavior known as spontaneous resolution. This document synthesizes structural data with practical protocols, offering field-proven insights for researchers leveraging this molecule in catalysis and materials science.

Core Molecular Properties and Significance

2,2'-Dimethoxy-1,1'-binaphthalene belongs to the BINOL (1,1'-bi-2-naphthol) family of compounds, where the hydroxyl groups of BINOL are replaced by methoxy ethers. This modification alters its electronic properties and coordination chemistry while retaining the essential chiral scaffold. The molecule exhibits atropisomerism, a form of chirality arising from restricted rotation around the C1-C1' single bond connecting the two naphthalene rings. This hindered rotation locks the molecule into one of two stable, non-superimposable, mirror-image conformations (enantiomers), designated as (R) and (S).

The absolute configuration of this chiral backbone is the source of its value, enabling the precise stereochemical control required in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.[\[1\]](#)

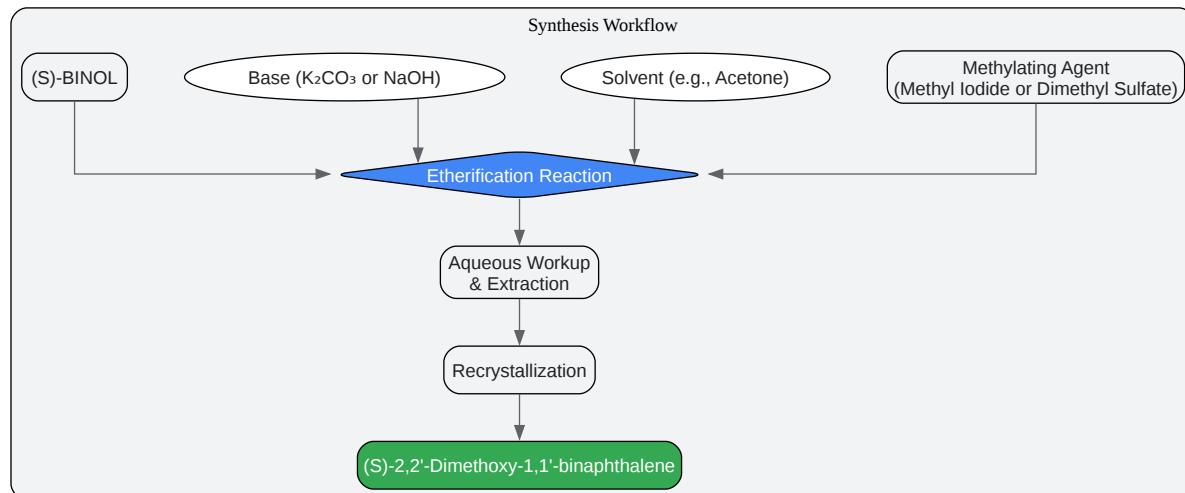
Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties for **2,2'-Dimethoxy-1,1'-binaphthalene** is presented below.

Property	Value	Source(s)
Molecular Formula	C ₂₂ H ₁₈ O ₂	[2]
Molecular Weight	314.38 g/mol	[2]
Appearance	White to off-white solid, powder, or crystals	-
Melting Point	227-231 °C	-
CAS Number	35294-28-1 ((R)-enantiomer)	-
75640-87-8 ((S)-enantiomer)	-	
2960-93-2 (racemate)	[2]	
Optical Activity $[\alpha]^{20}_D$	+52° (c=1% in chloroform) for (R)-enantiomer	-
-75° to -70° (c=1.2 in THF) for (S)-enantiomer	-	

Synthesis and Crystallization Pathway

The primary route to enantiopure **2,2'-dimethoxy-1,1'-binaphthalene** is through the methylation of the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL). The synthesis is a straightforward etherification that protects the hydroxyl groups and establishes the final ligand precursor.[\[3\]](#)



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Caption: Synthetic workflow for **2,2'-dimethoxy-1,1'-binaphthalene** from BINOL.

Protocol 1: Synthesis of (S)-2,2'-Dimethoxy-1,1'-binaphthalene

This protocol is adapted from established literature procedures for the Williamson ether synthesis of BINOL derivatives.[3][4]

- Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-BINOL (1.0 equiv), anhydrous potassium carbonate (3.0 equiv), and acetone.
- Reagent Addition: Add dimethyl sulfate (2.5 equiv) to the suspension under stirring.

- Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Quenching & Workup: After cooling to room temperature, filter the solid salts and wash with acetone. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
- Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure **(S)-2,2'-dimethoxy-1,1'-binaphthalene** as a white crystalline solid.

Crystal Structure and Solid-State Conformation

The crystal structure of racemic **2,2'-dimethoxy-1,1'-binaphthalene** has been determined and its coordinates are available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 258234.^[2] While the primary publication is not readily available, analysis of closely related structures, such as (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl, provides critical insights into the expected solid-state conformation.^[5]

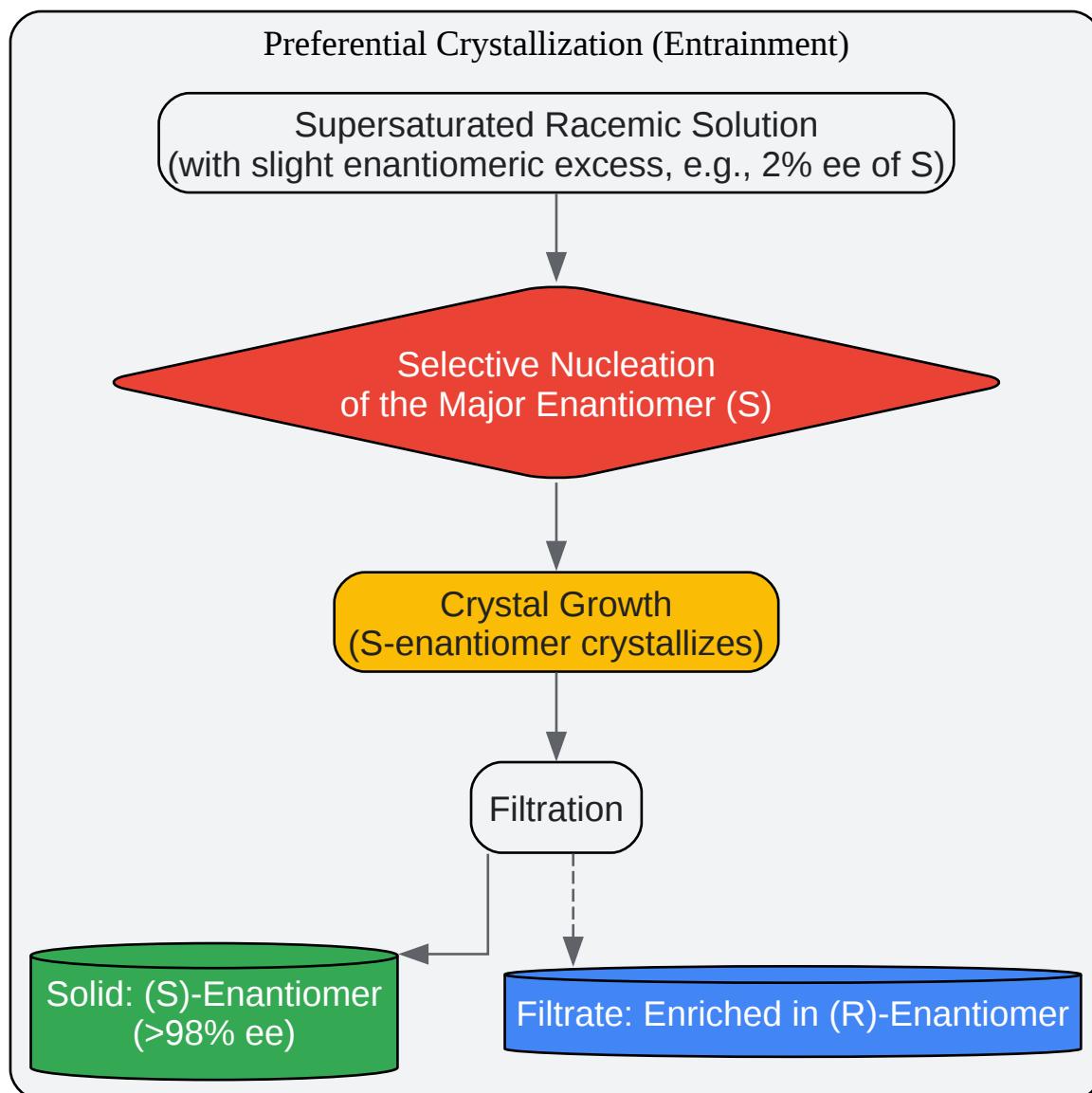
- Atropisomeric Conformation: In the solid state, the molecule adopts a non-planar conformation. The steric hindrance between the hydrogen atoms at the 8 and 8' positions, as well as the methoxy groups at the 2 and 2' positions, prevents free rotation around the C1-C1' bond.
- Dihedral Angle: The defining structural parameter is the dihedral angle between the mean planes of the two naphthalene ring systems. In analogues, this angle is typically in the range of 83-89°.^[5] This significant twist from planarity is the physical manifestation of the molecule's axial chirality.
- Intermolecular Interactions: The crystal packing is primarily governed by van der Waals forces. In related structures, weak C—H···O hydrogen bonds are observed, which link adjacent molecules and contribute to the stability of the crystal lattice.^[5] The methoxy groups act as hydrogen bond acceptors in these interactions.

Spontaneous Resolution by Preferential Crystallization

One of the most scientifically compelling aspects of **2,2'-dimethoxy-1,1'-binaphthalene** is its ability to undergo spontaneous resolution. It crystallizes as a conglomerate, which is a rare physical mixture of separate crystals, each containing only one of the two enantiomers.^[6] This is in contrast to the more common racemic compounds, where both enantiomers are present in a 1:1 ratio within the same crystal lattice.

This property allows for an efficient optical resolution technique known as entrainment or preferential crystallization. If a supersaturated solution of the racemate is seeded with a crystal of one pure enantiomer, that enantiomer will preferentially crystallize out of the solution.

Remarkably, for this specific compound, even a small initial enantiomeric excess (ee) of ~2% is sufficient to induce the crystallization of the major enantiomer, amplifying the ee to over 98% in a single step.^[6]



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Caption: The process of optical resolution via preferential crystallization.

Protocol 2: Optical Resolution by Preferential Crystallization

This protocol is based on the published method for the entrainment of **2,2'-dimethoxy-1,1'-binaphthalene**.^[6]

- Preparation of Solution: Prepare a supersaturated solution of racemic **2,2'-dimethoxy-1,1'-binaphthalene** with a slight enantiomeric excess (~2%) in anisole at a concentration of approximately 0.1 M. This can be achieved by adding a small amount of pure enantiomer to the racemate.
- Crystallization Conditions: Heat the solution to obtain a clear solution and then cool it to the desired crystallization temperature (e.g., 40 °C).
- Entrainment: Allow the solution to stand without stirring. The enantiomer present in excess will begin to crystallize. If crystallization does not occur, seeding with a few microcrystals of the desired enantiomer may be necessary.
- Monitoring: Monitor the crystallization process. The extent of crystallization can be followed by observing the decrease in the concentration of the solute in the mother liquor.
- Isolation: Once a suitable amount of solid has formed, filter the crystals and wash them with a small amount of cold solvent.
- Analysis: Dry the crystals and determine their enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC). The ee should be significantly amplified, often exceeding 98%.

Conclusion: From Crystal Form to Catalytic Function

The solid-state structure of **2,2'-dimethoxy-1,1'-binaphthalene** is not merely a physical characteristic; it is the blueprint for its chemical function. The defined dihedral angle and rigid chiral conformation, established and observable in its crystalline form, are preserved in solution and are directly responsible for creating the chiral environment necessary for asymmetric catalysis. Its unique crystallization as a conglomerate provides a powerful, non-chromatographic method for obtaining enantiopure material. This deep understanding of its solid-state chemistry empowers researchers to effectively synthesize, purify, and deploy this vital building block in the development of next-generation pharmaceuticals and advanced materials.

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